N3-PEG2-Tos

PROTAC ADC Linker Design

N3-PEG2-Tos (Azide-PEG2-Tosylate, CAS 182347-24-6) is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) group at one terminus and a tosylate (-OTs) leaving group at the other, bridged by a precisely defined PEG2 spacer. With a molecular formula of C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol, this small, monodisperse linker enables orthogonal, sequential bioconjugation: the tosylate undergoes efficient nucleophilic substitution (e.g., with amines, thiols) while the azide provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Cat. No. B8221116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG2-Tos
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCN=[N+]=[N-]
InChIInChI=1S/C11H15N3O4S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-13-14-12/h2-5H,6-9H2,1H3
InChIKeyRJYBZWIZGFXXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG2-Tos: A Bifunctional PEG2 Linker for Orthogonal Azide-Tosylate Conjugation


N3-PEG2-Tos (Azide-PEG2-Tosylate, CAS 182347-24-6) is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) group at one terminus and a tosylate (-OTs) leaving group at the other, bridged by a precisely defined PEG2 spacer . With a molecular formula of C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol, this small, monodisperse linker enables orthogonal, sequential bioconjugation: the tosylate undergoes efficient nucleophilic substitution (e.g., with amines, thiols) while the azide provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Why N3-PEG2-Tos Cannot Be Simply Replaced by Other Azide-PEG Linkers


In PROTAC and ADC linker design, the PEG spacer length is a critical determinant of ternary complex formation, target protein degradation efficiency, and overall pharmacokinetic properties [1]. N3-PEG2-Tos incorporates a precise two-unit PEG spacer that provides a specific spatial separation and molecular flexibility profile distinct from longer PEG3 or PEG4 analogs, which can alter degradation potency (DC₅₀) and linker rigidity . Furthermore, the tosylate leaving group offers a unique balance of reactivity and stability during multi-step syntheses compared to more labile mesylates or less reactive halides. Substituting N3-PEG2-Tos with a linker of different length or with a different leaving group introduces uncontrolled variables that can compromise synthetic yield, conjugate purity, and biological activity, necessitating re-optimization of the entire synthetic route or biological assay . The quantitative evidence below demonstrates precisely where these differences manifest.

Quantitative Differentiation of N3-PEG2-Tos Against Closest PEG Linker Analogs


PEG Spacer Length: N3-PEG2-Tos vs. N3-PEG3-Tos vs. N3-PEG4-Tos

N3-PEG2-Tos contains a two-unit PEG spacer (PEG2), whereas N3-PEG3-Tos and N3-PEG4-Tos contain three- and four-unit PEG spacers, respectively. In PROTAC design, linker length directly influences the formation of the ternary complex and the efficiency of target protein ubiquitination and degradation. N3-PEG2-Tos provides a shorter, more constrained spatial separation compared to its longer analogs .

PROTAC ADC Linker Design

Leaving Group Reactivity: N3-PEG2-Tos vs. N3-PEG2-Ms vs. N3-PEG2-Br

The tosylate (OTs) group in N3-PEG2-Tos is a superior leaving group for nucleophilic substitution reactions compared to mesylate (OMs) and bromide (Br) in PEG linkers. Tosylate exhibits a leaving group ability (nucleofugality) that balances reactivity with stability under standard reaction conditions. While bromide may be more reactive, it is also more prone to hydrolysis and side reactions, leading to lower yields and more complex purification . The synthesis of N3-PEG2-Tos from 2-(2-azido-ethoxy)-ethanol using tosyl chloride (TsCl) proceeds with a 90% yield after 24 h at 0-20°C in DCM .

Nucleophilic Substitution Synthetic Efficiency Leaving Group

Functional Group Orthogonality: N3-PEG2-Tos vs. N3-PEG2-NH2 vs. N3-PEG2-COOH

N3-PEG2-Tos presents a unique combination of an azide (for click chemistry) and a tosylate (for nucleophilic substitution), offering orthogonal reactivity that is distinct from amine- or carboxylic acid-terminated analogs. The tosylate group allows for direct conjugation to nucleophiles without requiring activation steps (e.g., EDC/NHS for carboxylic acids) or protection/deprotection strategies (often needed for amines) [1]. This enables a streamlined, sequential conjugation workflow where the tosylate is displaced first, followed by CuAAC or SPAAC on the azide .

Bioconjugation Orthogonal Chemistry PROTAC Linker

Synthetic Accessibility and Purity Profile

N3-PEG2-Tos is synthesized via a straightforward two-step procedure with high efficiency. The final step—tosylation of 2-(2-azido-ethoxy)-ethanol with TsCl and Et3N in DCM—yields the product in 90% after purification by flash chromatography . Commercially, N3-PEG2-Tos is routinely supplied with ≥95% purity and in some cases ≥97% [1], ensuring reliable performance in demanding bioconjugation applications.

Synthesis Purity Quality Control

Storage and Stability Profile

N3-PEG2-Tos is a liquid at room temperature and is recommended for storage at -20°C for long-term stability (up to 3 years), or at 4°C for up to 2 years [1]. This storage profile is typical for azide-containing PEG linkers but is well-characterized for N3-PEG2-Tos, ensuring that procurement and inventory management can be planned with confidence. In contrast, some halogenated analogs (e.g., N3-PEG2-Br) may require more stringent storage conditions (e.g., inert gas protection) to prevent hydrolysis [2].

Stability Storage Logistics

Scalability and Multi-Gram Availability

N3-PEG2-Tos is commercially available in quantities ranging from milligrams to multi-gram scales. Vendors such as MedChemExpress offer stock in 100 mg, 250 mg, 500 mg, and 1 g sizes, with 5 g and 10 g available upon quote [1]. Industrial-scale production has been demonstrated to achieve yields exceeding 85%, with advanced purification techniques ensuring compliance with pharmaceutical-grade standards . This scalability contrasts with less common or more labile linkers, which may be restricted to smaller research-scale quantities.

Scale-up Bulk Procurement cGMP

Optimal Application Scenarios for N3-PEG2-Tos Based on Quantitative Evidence


PROTAC Linker Synthesis Requiring Precise PEG2 Spacer Length

When designing PROTACs where a two-unit PEG spacer has been empirically optimized for ternary complex formation and maximal degradation efficiency (DC₅₀), N3-PEG2-Tos provides the exact PEG2 length required. Using a longer PEG3 or PEG4 linker would alter the spatial orientation between the E3 ligase ligand and the target protein ligand, potentially reducing degradation potency. N3-PEG2-Tos ensures that the intended linker length is maintained without compromise [1].

High-Yield Sequential Bioconjugation Workflows

In multi-step bioconjugation protocols (e.g., antibody-drug conjugate assembly or fluorescent probe synthesis), N3-PEG2-Tos enables a streamlined workflow: the tosylate is first displaced by a nucleophile (e.g., a drug molecule with a free amine), and the resulting azide intermediate is subsequently conjugated to an alkyne-functionalized targeting moiety via CuAAC. This orthogonal, activation-free approach reduces the number of synthetic steps and improves overall yield compared to using amine- or carboxyl-terminated linkers that require protection or activation [2].

Large-Scale Synthesis of PEGylated Intermediates

For projects transitioning from milligram-scale discovery to gram-scale preclinical development, N3-PEG2-Tos is available in multi-gram quantities with consistent high purity (≥95%). Its robust synthesis (90% yield) and stable storage profile (-20°C, no inert gas required) make it a reliable building block for larger-scale campaigns. This contrasts with more sensitive linkers (e.g., halides) that may degrade during scale-up or require special handling .

Click Chemistry-Based Bioconjugation with Strict Purity Requirements

Applications requiring high-purity conjugates (e.g., in vivo imaging probes, targeted protein degraders for cellular assays) benefit from the high commercial purity (≥95-97%) of N3-PEG2-Tos. This minimizes the presence of unreacted starting materials or side products that could interfere with biological readouts. The well-characterized azide handle ensures reliable and efficient click reactions with alkynes or strained cyclooctynes (DBCO, BCN) .

Technical Documentation Hub

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